ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate
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Overview
Description
ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE is a complex organic compound that features a combination of several functional groups, including an amino group, an oxadiazole ring, and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol intermediate. This is achieved by reacting 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions, followed by cyclization.
Acylation Reaction: The oxadiazole intermediate is then acylated with ethyl 2-bromoacetate to form the corresponding ethyl ester.
Amino Group Introduction: The ethyl ester is subjected to aminolysis using ammonia or an amine to introduce the amino group.
Formation of the Final Compound: The final step involves the condensation of the amino ester with an appropriate aldehyde or ketone to form the desired ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to the formation of different reduced products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the nervous system, providing neuroprotective benefits.
Comparison with Similar Compounds
ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring and chlorophenyl group but lacks the amino and butenoate moieties.
1,2,4-Triazole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with similar biological properties, including antimicrobial and anticancer activities.
The uniqueness of ETHYL (E)-3-AMINO-2-(2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)-2-BUTENOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClN3O4S |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
ethyl (E)-4-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-ethanimidoyl-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C16H16ClN3O4S/c1-3-23-15(22)13(9(2)18)12(21)8-25-16-20-19-14(24-16)10-4-6-11(17)7-5-10/h4-7,18,21H,3,8H2,1-2H3/b13-12+,18-9? |
InChI Key |
IGRFITATFHNBMZ-RRIZBAIASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CSC1=NN=C(O1)C2=CC=C(C=C2)Cl)/O)/C(=N)C |
Canonical SMILES |
CCOC(=O)C(=C(CSC1=NN=C(O1)C2=CC=C(C=C2)Cl)O)C(=N)C |
Origin of Product |
United States |
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